![molecular formula C13H20N4O B14621089 4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide CAS No. 59708-22-4](/img/structure/B14621089.png)
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a triazene group attached to a benzamide structure, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide typically involves the reaction of 4-aminobenzamide with 3-methyl-3-pentyltriazene. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the triazene linkage. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures are implemented to monitor the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide structure.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The parent compound with a simpler structure.
Substituted Benzamides: Compounds with various substituents on the benzamide ring, such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide.
Uniqueness
4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide is unique due to the presence of the triazene group, which imparts distinct chemical reactivity and biological activity compared to other benzamides. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
59708-22-4 |
|---|---|
Molekularformel |
C13H20N4O |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
4-[[methyl(pentyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C13H20N4O/c1-3-4-5-10-17(2)16-15-12-8-6-11(7-9-12)13(14)18/h6-9H,3-5,10H2,1-2H3,(H2,14,18) |
InChI-Schlüssel |
ZIRHOHGXPVKDPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(C)N=NC1=CC=C(C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




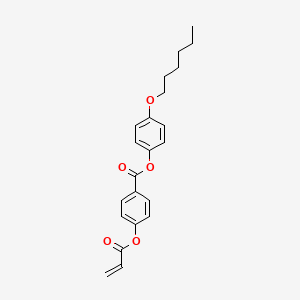
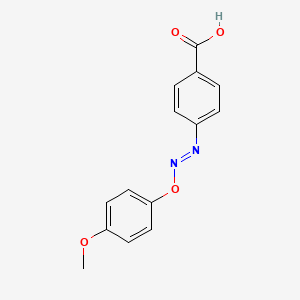
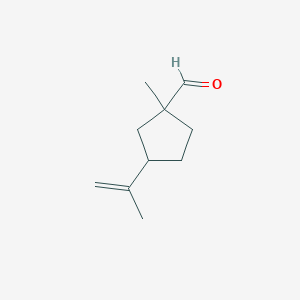
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)

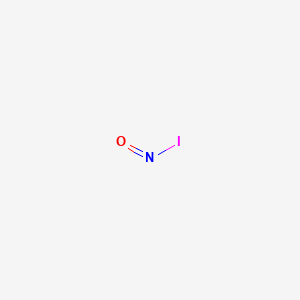
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
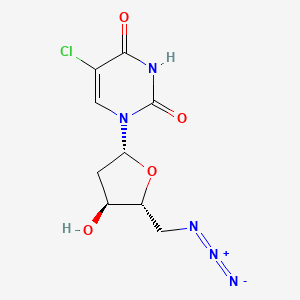

silane](/img/structure/B14621063.png)
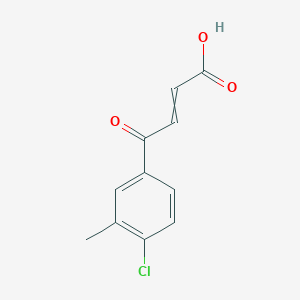
![4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621071.png)
